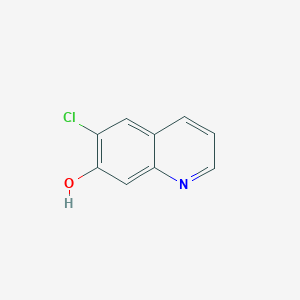

6-Chloro-7-quinolinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

6-chloroquinolin-7-ol |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H |

InChI Key |

GZEIJUNSIZRBIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 7 Quinolinol

Classical Synthetic Approaches for 6-Chloro-7-quinolinol and Analogues

The synthesis of quinoline (B57606) and its derivatives has historically relied on several named reactions that remain relevant today. These classical methods, such as the Skraup, Doebner-von Miller, Conrad-Limpach, and Gould-Jacobs reactions, provide fundamental pathways to the quinoline core. nih.govrsc.org

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, a strong acid (like sulfuric acid), and an oxidizing agent. nih.gov An in-situ generated acrolein derivative reacts with the aniline to form the quinoline ring. nih.gov The Doebner-von Miller reaction is a variation that utilizes α,β-unsaturated aldehydes or ketones reacting with anilines. nih.gov

The Conrad-Limpach synthesis is particularly relevant for producing 4-hydroxyquinolines (quinolones). It involves the reaction of an aniline with a β-keto ester. acs.org For instance, the reaction of 4-chloro-3-methoxyaniline (B81333) with ethyl acetoacetate (B1235776) via a Conrad-Limpach cyclization yields a substituted 4(1H)-quinolone. acs.org

The Gould-Jacobs reaction is another powerful method for synthesizing 4-hydroxyquinolines. rsc.org This reaction starts with an aniline and diethyl ethoxymethylenemalonate, proceeding through a series of steps to form the quinoline ring. rsc.org This method has been adapted for the synthesis of various substituted quinolines, including those with halogen and fluoro groups. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate can be synthesized via the Gould-Jacobs reaction starting from 3-chloro-4-fluoroaniline.

Contemporary Synthetic Routes and Optimized Reaction Conditions

Modern synthetic chemistry has focused on optimizing classical methods and developing new, more efficient routes to quinoline derivatives. These contemporary approaches often involve the use of catalysts, microwave irradiation, and multi-component reactions to improve yields, reduce reaction times, and enhance regioselectivity. nih.govrsc.org

One contemporary approach involves the chlorination of a hydroxyquinoline precursor. For example, a 6-hydroxyquinoline (B46185) derivative can be synthesized first, followed by halogenation using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the desired position. The efficiency of these reactions can be improved by using polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile.

Another modern strategy is the use of transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction can be used to introduce aryl substituents at specific positions on the quinoline ring. acs.org This is particularly useful for creating a library of diverse analogues for structure-activity relationship (SAR) studies. acs.org

Microwave-assisted synthesis has also emerged as a valuable tool. For example, the Gould-Jacobs reaction can be accelerated using microwave irradiation, sometimes in the presence of a catalyst like aluminum metal, to improve reaction efficiency and yield.

A multi-step synthesis of 4-chloro-6,7-dimethoxyquinoline, an analogue of this compound, highlights a modern synthetic sequence involving nitration, condensation, reduction/cyclization, and finally chlorination. google.com This route starts from 3,4-dimethoxy acetophenone (B1666503) and proceeds through several intermediates to yield the final product, demonstrating the modularity of modern synthetic strategies. google.com

Derivatization Strategies for this compound

The this compound scaffold is a valuable starting point for the synthesis of a wide array of derivatives due to the reactivity of both the quinoline ring and the hydroxyl group.

Halogenation and Functional Group Interconversions

Further halogenation of the this compound ring can be achieved to introduce additional halogen atoms. For instance, enzymatic halogenation using a flavin-dependent halogenase has been shown to selectively chlorinate hydroxyquinolines. usu.edu While 7-hydroxyquinoline (B1418103) is chlorinated at the C-8 position, this demonstrates the potential for regioselective enzymatic halogenation. usu.edu Chemical halogenation can also be employed, though it may be less selective.

Functional group interconversions are also common. The hydroxyl group can be converted to other functionalities. For example, treatment with phosphorus oxychloride can replace the hydroxyl group with a chlorine atom, a common strategy in quinoline chemistry. google.com

Alkylation and Acylation Reactions

The hydroxyl group of this compound is amenable to O-alkylation and O-acylation reactions. Alkylation can be performed using various alkyl halides in the presence of a base. For example, 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid has been synthesized by reacting the corresponding quinoline with propargyl bromide in the presence of potassium carbonate and a phase transfer catalyst. mdpi.com This introduces a propargyl group, which can be further modified.

Similarly, acylation can be carried out using acyl chlorides or anhydrides. Friedel-Crafts acetylation of 5-chloro-8-hydroxyquinoline (B194070) has been used to introduce an acetyl group at the 7-position. cdnsciencepub.com

Cyclization Reactions Leading to Fused Ring Systems (e.g., Pyranoquinolines)

The structure of this compound is suitable for the construction of fused ring systems. For example, pyranoquinolines can be synthesized from appropriately substituted quinoline precursors. The synthesis of 6-chloro-4H-pyrano[3,2-h]quinoline-4-ones has been achieved by applying flavonoid syntheses to 5-chloro-7-acetyl-8-hydroxyquinoline. cdnsciencepub.com

Another approach involves the reaction of quinolone carboxylic acids with reagents like dimethyl acetylenedicarboxylate, which can lead to the formation of pyrano[4,3-b]quinolones. nih.gov These cyclization reactions expand the structural diversity of compounds derived from the quinoline core.

Formation of Hybrid Molecules and Conjugates

Hybrid molecules, which combine two or more pharmacologically active scaffolds, are a growing area of medicinal chemistry. The this compound moiety can be linked to other molecules to create novel hybrid compounds. For example, hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a 2-pyrazoline (B94618) moiety have been synthesized. nih.gov

Another strategy involves the formation of conjugates with other bioactive molecules. For instance, 7-chloroquinoline (B30040) has been tethered to sulfonamides to create hybrid molecules with potential biological activity. future-science.com The synthesis of these hybrids often involves click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the different molecular fragments. future-science.com

Challenges and Advancements in this compound Synthesis

The synthesis of specifically substituted quinolines like this compound is accompanied by distinct challenges, which have spurred significant advancements in synthetic organic chemistry.

Challenges in Synthesis

Regiocontrol: The foremost challenge is achieving the precise 6,7-disubstitution pattern. In classical methods like the Skraup synthesis, the final substitution is entirely dependent on the substitution of the starting aniline, which may not be commercially available or easy to prepare. rsc.org Furthermore, direct chlorination of 7-quinolinol is problematic as electrophilic substitution on the quinoline ring is complex, and chlorination of hydroxyquinolines often occurs at the position ortho to the activating hydroxyl group, which would yield 8-chloro-7-quinolinol. usu.edu

Harsh Reaction Conditions: Traditional quinoline syntheses often necessitate the use of aggressive reagents such as concentrated sulfuric acid, high temperatures, and toxic oxidants like arsenic pentoxide or nitrobenzene. iipseries.orgrsc.org These conditions limit functional group tolerance and pose environmental and safety concerns. researchgate.net

Advancements in Synthetic Methodologies

Modern synthetic chemistry has focused on overcoming these challenges through the development of more efficient, selective, and environmentally benign methods.

Advanced Catalysis: The use of transition-metal catalysts has opened new pathways for quinoline synthesis. mdpi.com Rhodium and cobalt complexes have been employed for C-H activation strategies, allowing for the construction of the quinoline skeleton from simpler precursors under milder conditions. mdpi.com For ring reduction, novel cobalt-based heterogeneous catalysts offer an efficient means to produce tetrahydroquinolines. thieme-connect.com

Green Chemistry Approaches: To mitigate the environmental impact of classical methods, greener alternatives are being explored. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in reactions like the Friedländer and Skraup syntheses. rsc.orgresearchgate.netmdpi.com The development of enzymatic halogenation represents a frontier in green chemistry. Flavin-dependent halogenases can perform highly regioselective chlorination of hydroxyquinolines under ambient, aqueous conditions, providing a potential future route to specifically chlorinated quinolinols. usu.edu

| Challenge | Advancement / Solution | Reference |

|---|---|---|

| Regioselectivity Issues | Use of precisely substituted precursors; Development of regioselective enzymatic halogenation | rsc.orgusu.edu |

| Harsh Reaction Conditions | Microwave-assisted synthesis; Transition-metal catalysis under milder conditions | rsc.orgmdpi.com |

| Environmental/Safety Concerns | Development of "green" protocols using biocatalysts, less hazardous solvents, and catalytic methods | usu.eduresearchgate.net |

| Low Yields / Side Products | One-pot tandem reactions; Highly selective catalytic systems | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 7 Quinolinol Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 6-Chloro-7-quinolinol derivatives. The analysis of vibrational modes provides a molecular fingerprint, allowing for detailed structural confirmation.

The FT-IR and FT-Raman spectra of quinoline (B57606) derivatives are characterized by several key vibrational modes. Aromatic C-H stretching vibrations are typically observed in the 3200 to 3000 cm⁻¹ region. researchgate.net The stretching vibrations of the C=C and C=N bonds within the quinoline ring system give rise to prominent absorptions in the 1618-1640 cm⁻¹ range. The presence of the hydroxyl group (-OH) at the 7-position is confirmed by a broad O-H stretching band, often appearing around 3200 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 550 and 850 cm⁻¹.

For derivatives, the vibrational frequencies will shift based on the nature and position of the substituents. For instance, in a related compound, 7-bromo-5-chloro-8-hydroxyquinoline, a complete vibrational assignment was carried out using both experimental data and theoretical calculations to understand the fundamental modes. nih.gov Similarly, for 6-chloro-2-hydroxyquinoline-3-carbaldehyde, a sharp C=O stretch for the aldehyde group is observed between 1680–1700 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound and Related Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretching | ~3200 (broad) | |

| Aromatic C-H | Stretching | 3000 - 3200 | researchgate.net |

| C=C / C=N (ring) | Stretching | 1618 - 1640 |

Note: The exact wavenumbers can vary depending on the specific derivative and the sample state (solid or solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, while 2D NMR techniques help to establish connectivity within the molecule.

In the ¹H NMR spectrum of a 6-chloro-substituted quinoline, the protons on the heterocyclic and benzenoid rings exhibit characteristic chemical shifts and coupling patterns. For example, in a 6-chloro-2-oxo-1,2-dihydroquinoline derivative, the aromatic protons H-5 and H-7 show a doublet and a double doublet, respectively, due to spin-spin coupling. sci-hub.se The chemical shifts are influenced by the electronic effects of the chloro and hydroxyl substituents.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in the quinoline ring system giving a distinct signal. The carbon attached to the chlorine atom (C-6) and the hydroxyl group (C-7) will show characteristic shifts influenced by the electronegativity of these substituents. For instance, in related quinolone derivatives, the carbon signals are assigned based on extensive analysis, including 2D NMR experiments like HSQC and HMBC, which correlate proton and carbon signals. sci-hub.se

Table 2: Representative NMR Data for Substituted Quinolines

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Reference |

|---|---|---|---|---|

| ¹H | H-2 | ~8.7-8.9 | dd | mdpi.com |

| ¹H | H-3 | ~7.6-7.7 | dd | mdpi.com |

| ¹H | H-4 | ~8.4-8.5 | dd | mdpi.com |

| ¹H | H-5 | ~7.8 | s | rsc.org |

| ¹H | H-8 | ~7.5-7.8 | s | |

| ¹³C | C-6 | ~126-128 | - | sci-hub.se |

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the quinoline ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system of the this compound molecule. The quinoline ring system gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The intense bands at shorter wavelengths (e.g., around 275 nm) are generally assigned to π→π* transitions within the aromatic system. Weaker absorptions at longer wavelengths (e.g., around 325-340 nm) are often attributed to n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of these absorption maxima (λmax) can be influenced by solvent polarity and the nature of substituents on the quinoline ring. rsc.org For instance, in polar aprotic solvents, a bathochromic (red) shift can be observed for n→π* transitions due to hydrogen bonding interactions.

Mass Spectrometry (MS) for Molecular Structure Verification

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps to confirm the molecular formula.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (179.6 g/mol ). A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). nist.gov The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for quinoline derivatives may involve the loss of substituents, such as the chlorine atom (-Cl) or small molecules like HCN from the heterocyclic ring.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for this compound is not widely reported, analysis of related quinoline derivatives provides insight into the expected structural features. For instance, the crystal structures of various substituted quinolinediones and quinolones have been determined, revealing details about their molecular geometry and intermolecular interactions. mdpi.comacs.orgresearchgate.net These studies often show that the quinoline ring system is nearly planar. acs.org

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the quinoline nitrogen, play a crucial role in dictating the crystal packing. researchgate.net In the crystal structure of related compounds, C–H⋯O and C–H⋯Cl hydrogen bonds, as well as π–π stacking interactions between the aromatic rings, are commonly observed, which stabilize the crystal lattice. acs.orgresearchgate.net

Advanced Surface Characterization Techniques (e.g., XPS, ATR-FTIR) for Material Applications

When this compound or its derivatives are incorporated into materials, such as polymers or coatings, advanced surface characterization techniques are employed to analyze the surface composition and structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. For a material containing a this compound derivative, XPS can confirm the presence of chlorine, nitrogen, and oxygen on the surface. High-resolution scans of the C 1s, N 1s, O 1s, and Cl 2p regions can provide information about the chemical bonding environments of these elements. mdpi.comnih.gov For example, in a polymer matrix containing 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), XPS analysis confirmed the presence of the compound on the material's surface by identifying the characteristic peaks for chlorine and nitrogen. mdpi.comnih.gov

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is another valuable surface analysis technique. It allows for the acquisition of infrared spectra from the surface layer of a material without extensive sample preparation. ATR-FTIR can be used to identify the functional groups of the this compound derivative on the surface of a material, confirming its presence and potentially providing information about its orientation and interaction with the host matrix. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 6 Chloro 7 Quinolinol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's behavior. nih.govcellmolbiol.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), help in understanding their structural and electronic features. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron from the HOMO to the LUMO. icm.edu.pl

In studies of various substituted quinolines, the HOMO-LUMO gap is a key parameter. For instance, halogen substitution has been shown to significantly lower the LUMO level, which can enhance reactivity. nih.gov Theoretical calculations on related halo-hydroxyquinoline compounds demonstrate these principles. The analysis of these related molecules suggests that 6-Chloro-7-quinolinol would likely exhibit significant charge transfer interactions within the molecule. acs.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5,7-dichloro-8-hydroxyquinoline (57DC8HQ) | -7.347 | -5.116 | 2.231 | uantwerpen.be |

| 5-chloro-7-iodo-8-hydroxyquinoline (5CL7I8HQ) | -5.891 | -5.091 | 0.80 | uantwerpen.be |

| 6-Chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one | - | - | 3.62 | icm.edu.pl |

| Salicylaldehyde-based compound (chloro-substituted) | - | - | 4.162 | acs.org |

Table 1: Representative Frontier Molecular Orbital energies for quinoline derivatives and related compounds calculated via DFT. Data for analogous compounds are used to infer the potential properties of this compound.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govmdpi.com The MEP surface displays the electrostatic potential in terms of color grading, providing a visual guide to the relative polarity of the molecule. uantwerpen.bereed.edu

Typically, MEP maps use a color spectrum where:

Red and Yellow indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of heteroatoms like oxygen and nitrogen. uantwerpen.beresearchgate.net

Blue indicates regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green represents areas of neutral or zero potential. mdpi.com

The distribution of electron density in a molecule can be quantified by calculating the partial charges on each atom. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to determine these atomic charges. cellmolbiol.orgresearchgate.net This information is vital for predicting chemical reactivity, as atoms with higher negative charges are likely to be attacked by electrophiles, while those with positive charges are targets for nucleophiles.

NBO analysis provides a detailed picture of the Lewis structure, including charge delocalization, hyperconjugative interactions, and donor-acceptor relationships between filled (donor) and empty (acceptor) orbitals. nih.govuni-muenchen.de The stabilization energy, E(2), associated with these interactions indicates the intensity of charge transfer within the molecule. researchgate.net In studies of 6-chloroquinoline, DFT calculations have been used to explore the reactive nature of the compound based on atomic charge analysis. researchgate.net For instance, oxygen and nitrogen atoms in related structures typically exhibit strong negative Mulliken charges, confirming their electronegativity. researchgate.net

| Atom (in a representative pyridazine (B1198779) derivative) | Mulliken Atomic Charge (e) |

|---|---|

| O1 | -0.380 |

| O28 | -0.305 |

| O29 | -0.353 |

Table 2: Example Mulliken atomic charges for oxygen atoms in a related heterocyclic compound, 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine, calculated at the B3LYP/6-311++G(d,p) level. researchgate.net Such data helps in identifying key reactive sites.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a larger molecule, such as a protein or enzyme, to form a stable complex. doi.orgresearchgate.net This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a molecule with a specific biological target.

Docking studies on various quinoline derivatives have revealed common binding modes with numerous protein targets. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking or halogen bonds. doi.org For example, studies on 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin) binding to bovine serum albumin (BSA) showed that the quinoline ring is a key interacting moiety. mdpi.com Similarly, docking of 5,8-quinolinedione (B78156) derivatives into the active site of the NQO1 enzyme showed that the nitrogen and oxygen atoms of the quinoline core form crucial hydrogen bonds with tyrosine residues (TYR126, TYR128), while the ring system engages in hydrophobic interactions with tryptophan (TRP105) and phenylalanine (PHE188). mdpi.com

For this compound, it can be predicted that the hydroxyl group at position 7 and the quinoline nitrogen at position 1 would act as key hydrogen bond donors and acceptors, respectively. The chlorine atom at position 6 could participate in halogen bonding or hydrophobic interactions, and the bicyclic aromatic ring system would likely engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in a protein's binding pocket.

A critical output of molecular docking is the calculation of the binding energy (often given as a scoring function in kcal/mol or a binding affinity Kᵢ in µM/nM), which estimates the strength of the ligand-target interaction. mdpi.comripublication.com A lower, more negative binding energy indicates a stronger and more stable interaction. mdpi.com Conformational analysis within the docking simulation assesses the three-dimensional arrangement of the ligand within the binding site, identifying the most energetically favorable pose.

Studies on related compounds show a wide range of binding affinities depending on the specific substitutions and the target protein. Halogen substitution can significantly influence binding affinity. sci-hub.se For example, docking of halogen-derived steroidomimetics against the 17β-HSD1 protein yielded binding energies ranging from -10.26 to -11.94 kcal/mol. nih.gov The binding of 5-chloro-8-hydroxyquinoline to BSA was found to be a moderate affinity interaction. mdpi.com These findings suggest that this compound would have the potential to form stable complexes with various protein targets, with its specific binding energy being dependent on the topology and amino acid composition of the binding site.

| Compound/Class | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Halogen-derived steroidomimetics | 17β-HSD1 | -10.26 to -11.94 | nih.gov |

| 6-chloro quinolone thiosemicarbazone | Bacterial protein | High negative binding affinity | sci-hub.se |

| Thymidine-5,8-quinolinedione hybrids | NQO1 Protein | -6.8 to -7.3 | mdpi.com |

| 5-chloro-8-hydroxyquinoline (Cloxyquin) | Bovine Serum Albumin (BSA) | -6.35 to -6.51 | mdpi.com |

Table 3: Representative binding energies from molecular docking studies of various quinoline derivatives with protein targets. These values illustrate the typical interaction strengths observed for this class of compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

There is no specific information available from the search results regarding molecular dynamics simulations performed on this compound. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into conformational stability, flexibility, and interactions with surrounding molecules like solvents or biological macromolecules. researchgate.net For other quinoline derivatives, MD simulations have been used to assess the stability of ligand-protein interactions, showing that certain compounds can maintain stable binding within the active site of a target protein. researchgate.net

In Silico Prediction of Biological Activity and ADME Properties (Excluding Clinical Pharmacokinetics)

No dedicated in silico studies predicting the biological activity or ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound were found. Such predictive studies are crucial in early-stage drug discovery for filtering candidates with potentially favorable characteristics. mdpi.comclinmedkaz.org

In silico tools like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities based on a compound's structure. genexplain.comclinmedkaz.org For other novel compounds, these predictions can suggest potential pharmacological effects, mechanisms of action, and even potential toxicity. genexplain.com

Similarly, ADME properties are commonly predicted using computational models. These models estimate parameters such as intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. frontiersin.orgmdpi.com For various quinoline derivatives, these predictions have helped assess their potential as orally bioavailable drugs. researchgate.netmdpi.com Without specific data for this compound, tables of its predicted properties cannot be generated.

Protein Structure Modeling for Novel Target Interactions

There is a lack of available research on protein structure modeling specifically involving this compound to identify novel target interactions. This process typically involves molecular docking, where a computational model of the small molecule is placed into the binding site of a protein target to predict binding affinity and mode. ejosdr.com This approach is instrumental in rational drug design and in understanding the molecular basis of a compound's activity. frontiersin.orgejosdr.com Studies on related quinoline compounds have used molecular docking to elucidate interactions with targets like bacterial enzymes or proteins involved in cancer, guiding the optimization of these molecules as potential therapeutic agents. researchgate.net

Pre Clinical Investigations into the Molecular and Cellular Mechanisms of 6 Chloro 7 Quinolinol Activity

Enzyme Inhibition Studies

Carbonic Anhydrase Isoform Inhibition

The interaction of phenols with carbonic anhydrases (CAs) has been a subject of study, revealing that the phenolic hydroxyl group can act as a zinc-binding group, presenting a different inhibition mechanism compared to classical sulfonamide inhibitors. unifi.it Within this class of compounds, clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol), a structurally related compound to 6-chloro-7-quinolinol, has demonstrated notable inhibitory activity against all 12 catalytically active mammalian CA isoforms (CA I-XIV). unifi.it

Research has shown that clioquinol is a potent inhibitor of all tested CA isozymes, with inhibition constants (KIs) in the low micromolar range, specifically between 3.3 and 16.0 μM. unifi.it This broad-spectrum inhibition suggests that the 8-quinolinol scaffold is a promising lead for the design of CA inhibitors. unifi.it The inhibition mechanism is believed to involve the coordination of the phenolic oxygen to the zinc ion within the enzyme's active site. unifi.it

While direct studies on this compound are not specified in the provided results, the data on the closely related clioquinol suggest that halogenated 8-hydroxyquinolines are effective CA inhibitors. The substitution pattern on the quinoline (B57606) ring influences the inhibitory potency against different CA isoforms. For instance, phenol (B47542) itself shows varied inhibition, being more effective against CA I–IV, IX, XII, and XIV (KIs of 2.7–11.5 μM) and less so against other isoforms like CA VA, VB, VI, VII, and XIII (KIs of 208–710 μM). unifi.it Another halogenated phenol, 3,5-difluorophenol, is a potent inhibitor of CA III, IV, IX, and XIV (KIs of 0.71–10.7 μM) but weaker against others. unifi.it

Table 1: Inhibition of Mammalian Carbonic Anhydrase Isoforms by Phenolic Compounds

| Compound | Inhibited Isoforms (Effective) | KI Range (Effective) (μM) | Inhibited Isoforms (Less Effective) | KI Range (Less Effective) (μM) |

|---|---|---|---|---|

| Clioquinol | All (I-XIV) | 3.3 - 16.0 | - | - |

| Phenol | CA I–IV, IX, XII, XIV | 2.7 - 11.5 | CA VA, VB, VI, VII, XIII | 208 - 710 |

| 3,5-Difluorophenol | CA III, IV, IX, XIV | 0.71 - 10.7 | CA I, II, VA, VB, VI, VII, XII, XIII | 33.9 - 163 |

Data sourced from unifi.it

Acetylcholinesterase and Butyrylcholinesterase Modulation

Quinoline derivatives have emerged as a significant class of molecules in the search for treatments for Alzheimer's disease, partly due to their ability to inhibit cholinesterases. rsc.org Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine. rsc.orgtandfonline.com In the context of Alzheimer's disease, inhibition of these enzymes is a key therapeutic strategy. rsc.org

Studies on 8-hydroxyquinoline (B1678124) derivatives have shown varied inhibitory activity against human cholinesterases (hChE). For instance, a series of 5-chloro-8-hydroxyquinoline (B194070) derivatives were found to be weak inhibitors of human acetylcholinesterase (hAChE), with inhibition rates ranging from 9.0% to 63.8% at a concentration of 40 μM. arabjchem.org However, these compounds displayed a more pronounced inhibitory effect on human butyrylcholinesterase (hBChE), with inhibition rates between 49.2% and 89.1% at the same concentration. arabjchem.org

The molecular structure of the quinoline derivative plays a crucial role in its inhibitory potency. For example, the presence of a chlorine atom on the benzene (B151609) ring of certain derivatives was found to be detrimental to their inhibitory activity against hBChE. arabjchem.org The quinoline moiety itself is thought to bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions. arabjchem.org Furthermore, multifunctional agents have been developed by creating hybrids of clioquinol with other compounds, which have demonstrated AChE inhibition and other beneficial properties. mdpi.com

Studies on Other Enzyme Targets (e.g., Lipoxygenase, Alcohol Dehydrogenase, Aminoglycoside Acetyltransferase)

Lipoxygenase: Research has identified 8-hydroxyquinoline-based scaffolds as potent and selective inhibitors of human platelet-type 12-lipoxygenase (12-LOX). nih.govacs.org One study discovered small molecule inhibitors with nanomolar activity against the purified 12-LOX enzyme. acs.org A related compound, chloroxine, was found to inhibit multiple lipoxygenase isozymes, including 5-LOX, 12-LOX, and 15-LOX-1, with IC50 values in the low micromolar range. nih.gov The inhibitory mechanism of these compounds is thought to be non-competitive and does not involve the reduction of the active site iron. nih.gov

Alcohol Dehydrogenase: 8-hydroxyquinoline is listed as a known inhibitor of yeast alcohol dehydrogenase (ADH). creative-enzymes.comsigmaaldrich.comsigmaaldrich.com ADH is a zinc-containing enzyme, and 8-hydroxyquinoline acts as a zinc chelator, which is the basis for its inhibitory activity. creative-enzymes.comsigmaaldrich.com

Aminoglycoside Acetyltransferase: The aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] is a key enzyme responsible for resistance to aminoglycoside antibiotics in Gram-negative bacteria. plos.orgbiorxiv.org Studies have shown that the combination of zinc ions with ionophores, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), can inhibit the acetylating activity of AAC(6′)-Ib. plos.orgnih.gov This inhibition restores the susceptibility of resistant bacteria to aminoglycosides like amikacin (B45834). plos.orgbiorxiv.orgnih.gov The zinc-ionophore complex effectively reduces the levels of resistance in bacteria harboring the aac(6′)-Ib gene. plos.org Time-kill assays have demonstrated that the combination of clioquinol, zinc, and amikacin is bactericidal against resistant strains. plos.orgbiorxiv.org

Table 2: Inhibition of Various Enzymes by Quinoline Derivatives

| Enzyme | Inhibitory Compound(s) | Key Findings |

|---|---|---|

| Lipoxygenase (12-LOX) | 8-hydroxyquinoline-based scaffolds | Nanomolar potency, >50-fold selectivity over other LOX isoforms. acs.org |

| Alcohol Dehydrogenase (Yeast) | 8-hydroxyquinoline | Acts as a zinc chelator inhibitor. creative-enzymes.comsigmaaldrich.com |

| Aminoglycoside Acetyltransferase (AAC(6')-Ib) | Clioquinol (in complex with Zn2+) | Inhibits enzymatic acetylation, restores amikacin susceptibility. plos.orgnih.gov |

Metal Chelation and Ionophore Activity

Chelation with Essential Metal Ions (e.g., Zinc, Copper, Magnesium, Calcium)

8-hydroxyquinoline and its derivatives are well-known metal chelating agents. nih.govmdpi.com Clioquinol, a halogenated 8-hydroxyquinoline, demonstrates a high affinity for copper (Cu) and zinc (Zn), selectively binding these ions over calcium (Ca) and magnesium (Mg). nih.gov The stability constants for clioquinol's binding to these metals are reported as k1(Zn) = 7.0, k1(Cu) = 8.9, k1(Ca) = 4.9, and k1(Mg) = 5.0. nih.gov This selective chelation is a key aspect of its biological activity.

The ability of these compounds to act as ionophores, facilitating the transport of metal ions across biological membranes, is also a critical feature. nih.govrsc.org Clioquinol is described as a zinc ionophore. nih.gov This ionophore activity is crucial for its function in inhibiting enzymes like aminoglycoside acetyltransferase, where it delivers zinc ions to the site of action. plos.orgnih.gov

Studies on a panel of 8-hydroxyquinoline derivatives have also investigated their chelation of calcium and magnesium. nih.gov It was found that dihalogenated derivatives showed improved chelation of magnesium. nih.gov While clioquinol has a lower affinity for calcium and magnesium compared to copper and zinc, it is still capable of chelating these ions. nih.gov

Table 3: Metal Chelation Properties of Clioquinol

| Metal Ion | Stability Constant (k1) | Reference |

|---|---|---|

| Zinc (Zn) | 7.0 | nih.gov |

| Copper (Cu) | 8.9 | nih.gov |

| Calcium (Ca) | 4.9 | nih.gov |

| Magnesium (Mg) | 5.0 | nih.gov |

Impact of Metal Chelation on Cellular Processes

The ability of quinoline derivatives to chelate metal ions is a significant aspect of their biological activity, influencing various cellular processes. While direct studies on this compound are limited, the broader family of hydroxyquinolines, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), provides a framework for understanding these mechanisms. These compounds are known to be potent metal chelators, particularly for copper (Cu) and zinc (Zn). mdpi.comtandfonline.com This chelation capability allows them to act as ionophores, transporting metal ions across biological membranes. researchgate.net

The disruption of metal homeostasis within cells can trigger a cascade of events. For instance, the chelation of zinc can interfere with the function of zinc-dependent enzymes, including alcohol dehydrogenase, although this often requires higher concentrations of the chelator. ulisboa.pt More critically, the ionophoric action can lead to an influx of metal ions into specific cellular compartments, disrupting normal function and potentially inducing apoptosis. researchgate.net In the context of cancer, the chelation of copper by compounds like clioquinol has been shown to inhibit the proteasomal system, a key pathway for protein degradation, leading to cancer cell death. mdpi.com The antifungal activity of some quinoline derivatives is also linked to metal chelation, where the antifungal effect of bromoquinol can be abolished by the presence of iron (Fe³⁺). oup.com

Antimicrobial Action and Resistance Reversal Mechanisms (In Vitro)

Investigation of Antibacterial Pathways

Quinolone compounds are well-established antibacterial agents. Their primary mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and transcription. This inhibition leads to the cessation of cell division and ultimately bacterial cell death.

Derivatives of this compound have demonstrated significant in vitro activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain 2-chloroquinolone-3-thiosemicarbazones, which include a 6-chloro derivative, have shown promising activity against MRSA. sci-hub.se The presence of the chlorine atom at the C-6 position appears to be important for this activity. sci-hub.se Furthermore, some aminated quinolinequinones have exhibited potent antibacterial profiles against S. aureus and Enterococcus faecalis. acs.org The mechanism for some quinoline derivatives may also involve the disruption of bacterial membrane function and inhibition of ATPase. fip.org Additionally, active efflux pumps can contribute to bacterial resistance against quinolones, and blocking these pumps can enhance the antibacterial effect. nih.gov

Table 1: In Vitro Antibacterial Activity of a Quinolone Derivative

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Pseudomonas aeruginosa | 0.039 |

Data derived from studies on Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, a related quinoline derivative.

Mechanisms of Antifungal Efficacy

The antifungal properties of quinoline derivatives are also noteworthy. Studies on various substituted 8-quinolinols have shed light on their mechanisms of action against fungi. The position of the chloro substituent on the quinoline ring is crucial, with 6-chloro-8-quinolinol showing distinct sites of action compared to other chloro-isomers. fordham.edu This suggests that steric factors play a significant role in their fungitoxic mechanism. fordham.edu

Derivatives of this compound have shown potent activity against pathogenic Candida species, including C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis. nih.gov Some 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione derivatives exhibited more potent antifungal activities than the standard drug ketoconazole. nih.gov The mechanism of action for some hydroxyquinolines, like clioquinol, involves the inhibition of biofilm formation and interference with ion homeostasis through metal chelation. nih.gov This is a different mechanism from many common antifungal agents. nih.gov The antifungal activity of some quinolines can be reversed by the presence of certain metal ions, further highlighting the role of chelation. oup.com

Table 2: Antifungal Activity of 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione Derivatives against Candida Species

| Derivative | Target Species | Potency |

|---|---|---|

| Derivative 1 (with N-3,4-dihalo-phenyl)amino moiety | Candida species | Potent |

| Derivative 2 (with 3,4-dichlorophenyl)amino substituent | Candida species | Most effective, MICs 4 µg/ml |

| Derivative 5 | Candida species | More potent than ketoconazole |

| Derivative 7 | Candida species | More potent than ketoconazole |

Data based on studies of 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione derivatives. nih.gov

Antiparasitic Mechanisms, including Antimalarial Activity (e.g., Cytochrome bc₁ Complex Inhibition)

Quinolines are a cornerstone of antimalarial therapy. The 6-chloro-7-methoxy-4(1H)-quinolone scaffold has been the subject of extensive research, leading to the development of compounds with potent, low-nanomolar activity against multiple stages of the Plasmodium parasite. researchgate.netacs.org A key target for these compounds is the parasite's mitochondrial electron transport chain, specifically the cytochrome bc₁ complex (Complex III). nih.govmalariaworld.orgmdpi.com Inhibition of this complex disrupts essential metabolic pathways in the parasite, such as pyrimidine (B1678525) biosynthesis. mdpi.comescholarship.org

Structure-activity relationship studies have shown that the 6-chloro and 7-methoxy substitutions on the quinolone core are often essential for potent antimalarial activity, particularly when a biaryl side chain is present at the 2- or 3-position. researchgate.net For example, the compound ELQ-300, which has a 6-chloro-7-methoxy-quinolinone core, exhibits potent activity against multidrug-resistant P. falciparum. nih.gov The binding of these quinolone inhibitors to the cytochrome bc₁ complex can occur at either the quinol oxidation (Qo) site or the quinone reduction (Qi) site, and minor chemical modifications can influence which site is targeted. malariaworld.orgescholarship.org

Beyond malaria, quinoline derivatives have also shown promise against other parasites like Leishmania. The introduction of a chloro atom at the C-6 position of the quinoline ring has been shown to lead to highly active derivatives against Leishmania. nih.gov

Table 3: Antimalarial Activity of Selected Quinolone Derivatives

| Compound | Target | IC₅₀ |

|---|---|---|

| P4Q-158 (6-Chloro-7-methoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]quinolin-4(1H)-one) | P. berghei (liver stage) | 3.07 nM |

| ELQ-300 (6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}quinolin-4(1H)-one) | P. falciparum W2 | 1.8 nM |

| ELQ-300 (6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}quinolin-4(1H)-one) | P. falciparum TM90-C2B | 1.7 nM |

Data from studies on endochin-like quinolones. nih.gov

Antiproliferative Activity in Cellular Models

Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT)

Quinoline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanisms underlying this activity often involve the modulation of key cellular signaling pathways that control cell growth, proliferation, and survival. While direct evidence for this compound's effect on the PI3K/AKT pathway is not extensively documented, related quinoline compounds have been shown to influence critical signaling cascades.

For instance, a novel synthetic compound, 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), which is derived from 6,7-dichloroquinoline-5,8-dione, has been shown to inhibit the phosphorylation of ERK, a key component of the MAPK/ERK pathway, in human lung cancer cells. nih.gov This inhibition was associated with suppressed proliferation and induction of apoptosis. nih.gov The MAPK/ERK pathway is a critical regulator of cell proliferation and differentiation, and its inhibition is a common strategy in cancer therapy.

Furthermore, some 7-chloroquinoline (B30040) derivatives have been found to induce cell cycle arrest, particularly in the G2/M phase, in leukemia cell lines. mdpi.com This suggests interference with the cellular machinery that governs cell division. The antiproliferative activity of these compounds is often associated with the induction of apoptosis (programmed cell death). While the PI3K/AKT pathway is a central regulator of cell survival and is often dysregulated in cancer, further research is needed to specifically elucidate the impact of this compound on this particular pathway.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

The quinoline derivative, this compound, and related compounds have demonstrated notable anticancer activity through the induction of apoptosis and cell cycle arrest in various cancer cell lines. Quinoline-based compounds are recognized for their potential in cancer therapy due to their diverse biological properties and mechanisms of action, which include triggering apoptosis, inhibiting the cell cycle, and disrupting cell migration. ijrpr.com

Studies on quinoline derivatives have shown they can induce cytotoxic effects in cancer cell lines, including those of breast, colon, and lung cancer. ijrpr.com The mechanism often involves the disruption of cellular signaling pathways, leading to programmed cell death. For instance, certain quinoline derivatives have been found to cause cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.gov This disruption of the microtubule network ultimately leads to apoptosis. nih.gov

Flow cytometry analysis of cancer cells treated with specific quinoline derivatives has confirmed their ability to arrest the cell cycle and induce apoptosis in a concentration-dependent manner. nih.gov The cytotoxic effects of these compounds appear to be mediated through mechanisms that can involve the generation of reactive oxygen species (ROS) and oxidative stress, culminating in cell death.

Table 1: Effects of Quinoline Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Effects | Reference(s) |

| 7-Chloroquinoline Hydrazones | Various cancer cell lines | Submicromolar GI50 values, effective against multiple tumor types | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | HCT116 (Colorectal), CCRF-CEM (Leukemia) | Selective cytotoxicity, significant cell cycle arrest | |

| 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives | A2780, A2780/RCIS, MCF-7, MCF-7/MX | Arrested the cell cycle at the G2/M phase and induced apoptosis | nih.gov |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | DU 145 (Prostate) | Induces apoptosis, potentiated by zinc | researchgate.net |

Interference with DNA Replication and Protein Synthesis in Cellular Systems

The interference with DNA replication and protein synthesis is a key mechanism through which this compound and its analogs exert their biological effects. biosynth.com These compounds are known to interact with critical enzymes involved in these fundamental cellular processes, leading to the inhibition of cell growth or cell death.

Quinoline derivatives have been shown to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. This action promotes the cleavage of bacterial DNA, resulting in rapid cell death. While this mechanism is well-documented in bacteria, similar interactions with topoisomerases in cancer cells are a subject of ongoing research.

Furthermore, some quinoline derivatives are believed to interfere with protein synthesis, although the exact mechanisms are still being elucidated. The functional groups on the quinoline ring allow for potential hydrogen bonding and interactions with proteins and nucleic acids, which could disrupt their normal function.

Impact on Viral Replication in Pre-clinical Cellular Models (e.g., HBV)

Quinolone derivatives have been investigated for their antiviral properties, including their potential to inhibit the replication of viruses such as the Hepatitis B virus (HBV) in preclinical models. mdpi.comnih.gov The core mechanism of action often involves targeting essential viral enzymes or processes.

For HBV, capsid assembly modulators (CAMs) represent a class of antiviral agents that target the core protein, inhibiting the encapsidation of pregenomic RNA and subsequent viral replication. nih.gov Some quinolone derivatives may function in a similar capacity or through different mechanisms to achieve an antiviral effect. For instance, HBV RNA destabilizers are a class of small molecules that promote the degradation of viral transcripts, representing a novel antiviral strategy. nih.gov

Preclinical studies have demonstrated that certain quinolone derivatives can effectively reduce both serum and liver HBV DNA in animal models. nih.gov In vitro studies using cell culture models have also shown that these compounds can inhibit viral replication and the formation of covalently closed circular DNA (cccDNA), which is crucial for the persistence of HBV infection. nih.gov

While specific data on this compound's direct impact on HBV is not extensively detailed, the broader class of quinolones shows promise. For example, the 6-aminoquinolone WC5 has been shown to potently inhibit human cytomegalovirus (HCMV) replication at an early stage by interfering with a key viral protein's activity, preventing viral DNA synthesis without directly affecting the DNA polymerase. nih.gov This highlights the potential for quinoline derivatives to act through various specific mechanisms against different viruses.

Neuroprotective Potential in Pre-clinical Models (Excluding Clinical Studies)

Quinolone derivatives, including those structurally related to this compound, have shown significant neuroprotective potential in various preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. tandfonline.comresearchgate.net A key mechanism underlying this neuroprotection is their ability to chelate metal ions and mitigate oxidative stress. researchgate.netcespu.pt

For instance, 8-hydroxyquinoline derivatives have emerged as attractive therapeutic approaches due to their potent metal-chelating and antioxidant properties. cespu.pt In cellular models of Alzheimer's disease, certain quinoline derivatives have demonstrated the ability to protect neuronal cells from toxicity induced by amyloid-β peptides and hydrogen peroxide. researchgate.net Specifically, compounds like clioquinol have been shown to reduce neuronal loss and improve cognitive and motor function in animal models of Parkinson's disease. caymanchem.com

In vitro studies using human neuroblastoma cell lines (SH-SY5Y) have been instrumental in evaluating the neuroprotective effects of these compounds. mdpi.comresearchgate.net For example, novel quinolylnitrones have shown promising neuroprotective, anti-necrotic, and anti-apoptotic properties against experimental ischemia-reperfusion in neuronal cultures. researchgate.net These compounds were also found to be effective in a 6-hydroxydopamine (6-OHDA) cellular model of Parkinson's disease. researchgate.net

The neuroprotective effects are often attributed to the compounds' ability to scavenge free radicals, chelate excess metal ions like iron, copper, and zinc that contribute to oxidative stress, and inhibit enzymes like cholinesterases and monoamine oxidases. tandfonline.comresearchgate.net

Table 2: Neuroprotective Effects of Quinoline Derivatives in Pre-clinical Models

| Compound/Derivative | Pre-clinical Model | Observed Neuroprotective Effects | Reference(s) |

| Quinoline-O-carbamate derivatives | Aβ25-35-induced PC12 cell injury | Significant neuroprotective effect | tandfonline.com |

| N²,N⁶-di(quinolin-8-yl)pyridine-2,6-dicarboxamide | SH-SY5Y cells (Aβ peptide- and H2O2-induced toxicity) | Significant neuroprotection | researchgate.net |

| Clioquinol (5-chloro-7-iodo-8-quinolinol) | α-synuclein hA53T transgenic mouse model of Parkinson's disease | Decreased neuronal loss, improved cognitive and motor function | caymanchem.com |

| 8-hydroxyquinoline derivatives | Differentiated neuronal SH-SY5Y cells (iron and erastin-induced toxicity) | Neuroprotection against cytotoxicity | cespu.pt |

| Quinolylnitrones | In vitro oxygen-glucose-deprivation model of cerebral ischemia (human neuroblastoma cells) | Promising neuroprotective, anti-necrotic, anti-apoptotic, and anti-oxidant properties | researchgate.net |

Insecticidal and Antifeedant Activity in Pest Models

Quinoline alkaloids and their derivatives have been recognized for their potential applications in agriculture due to their insecticidal and antifeedant properties. nih.gov The halogenation of these compounds can play a significant role in their biological activity. umn.edunih.gov

Studies have evaluated the insecticidal and antifeedant activities of various quinoline derivatives against agricultural pests. For example, derivatives of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline have displayed larvicidal properties against the maize armyworm, Spodoptera frugiperda. researchgate.net One particular hybrid from this series showed a lethal dose (LD50) that was only two-fold less potent than the reference insecticide, methomyl. researchgate.net

The antifeedant activity of these compounds is also a crucial aspect of their pest control potential. Certain triazolyl-quinoline hybrids have demonstrated a good antifeedant index at various concentrations. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of acetylcholinesterase (AChE), a key enzyme in the insect nervous system. researchgate.net However, some derivatives may act as noncompetitive or mixed inhibitors of this enzyme. researchgate.net

The broader class of quinoline compounds has been explored for controlling a range of insect pests. nih.gov For instance, quinoxaline-based compounds have been reported to have insecticidal potential against pests like Aphis craccivora. acs.org The presence of certain chemical groups, such as quinones in plant extracts, has been linked to strong antifeedant activity against pests like Spodoptera litura. scirp.org

Table 3: Insecticidal and Antifeedant Activity of Quinoline Derivatives

| Compound/Derivative | Pest Model | Activity | Key Findings | Reference(s) |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives | Spodoptera frugiperda (maize armyworm) | Insecticidal and Antifeedant | Displayed larvicidal properties with LD50 values below 3 mg/g insect. One hybrid showed an LD50 of 0.65 mg/g. Also exhibited antifeedant activity. | researchgate.net |

| Halogenated indoles and 1H-pyrrolo[2,3-b]pyridine derivatives | Bursaphelenchus xylophilus, Meloidogyne incognita, Tenebrio molitor | Nematicidal and Insecticidal | Induced parasite death, with one compound appearing to act by forming giant vacuoles in nematodes. | nih.gov |

| Quinoxaline derivatives | Aphis craccivora (cowpea aphid) | Insecticidal | One compound was found to be the most toxic agent against nymphs of cowpea aphids. | acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chloro 7 Quinolinol Derivatives

Impact of Halogen Substitutions on Biological Activity

The presence and nature of halogen substituents on the quinoline (B57606) ring significantly influence the biological activity of 6-Chloro-7-quinolinol derivatives. The chlorine atom at the C6 position has been shown to be superior to other substituents like fluorine or a methoxy (B1213986) group for antiplasmodial potency in certain series of compounds. nih.gov For instance, in a study of 2-arylvinylquinolines, the 6-chloro analogues were found to be the most active. nih.gov

The introduction of halogens can enhance lipophilicity, which may improve bioavailability and membrane permeability. researchgate.net For example, the lipophilicity of certain quinoline derivatives was found to increase with halogen substitutions at positions 4, 6, and 9. nih.gov In studies on 8-hydroxyquinoline (B1678124) derivatives, halogen substituents at the R5 position were found to increase toxicity against multidrug-resistant cancer cells. nih.govacs.org Specifically, a chloro-substituent at this position was shown to increase both toxicity and selectivity. nih.govacs.org

Furthermore, the position of the halogen is critical. In a series of styrylquinolines, moving a fluorine atom from the para to the ortho position on a phenyl ring substituent led to a fivefold decrease in antimalarial activity. nih.gov Conversely, in another study, an o-chloro substitution on a phenyl ring was found to be the most potent against a lung cancer cell line. nih.gov The van der Waals radii of different halogens also play a role; the larger radii of chlorine, bromine, and iodine, compared to fluorine, can lead to sterically different analogues with distinct biological activities. fordham.edu

| Compound Series | Halogen Substitution | Position | Effect on Biological Activity | Reference |

| 2-Arylvinylquinolines | Chlorine | C6 | Superior antiplasmodial potency compared to fluorine or methoxy | nih.gov |

| 8-Hydroxyquinoline Derivatives | Chlorine | R5 | Increased toxicity and selectivity against MDR cancer cells | nih.govacs.org |

| Styrylquinolines | Fluorine | para-position of phenyl ring | More potent antimalarial activity than ortho-position | nih.gov |

| Phenyl-substituted quinolines | Chlorine | ortho-position of phenyl ring | Most potent against A-549 lung cancer cell line | nih.gov |

Influence of Hydroxyl Group Position and Reactivity

The position and reactivity of the hydroxyl group are paramount to the biological activity of quinolinol derivatives. The hydroxyl group at the 8-position of the quinoline ring is particularly important for metal chelation, a key mechanism of action for many of its biological effects. nih.gov Only 8-hydroxyquinoline, among the seven monohydroxyquinoline isomers, can form stable chelate complexes with divalent metal ions. nih.gov This chelating ability is the origin of many of its bioactivities. nih.gov

Studies have shown that the introduction of a hydroxyl group at position 8 confers significant antitumor effects, while hydroxyl groups at positions 4, 6, and 7 result in little activity. nih.gov However, in a study on the inhibition of aluminum corrosion, 7-hydroxyquinoline (B1418103) performed better than 6-hydroxyquinoline (B46185) and 8-hydroxyquinoline. indexcopernicus.com This suggests that the optimal position of the hydroxyl group can be context-dependent.

The reactivity of the hydroxyl group, including its ability to form hydrogen bonds, is also crucial. The formation of a hydrogen bond between the hydroxyl group and other atoms can influence the chemical shift and, by extension, the molecule's interaction with biological targets. mdpi.com Furthermore, the acidity of the hydroxyl group, represented by its pKa value, is a key factor. An electron-withdrawing chloro-substituent at the R5 position of 8-hydroxyquinoline decreases the pKa of the hydroxyl group, influencing its metal-binding properties and anticancer activity. acs.org

Role of Aromatic and Heteroaromatic Moieties in Enhancing Activity

The introduction of additional aromatic and heteroaromatic moieties to the this compound scaffold can significantly enhance biological activity. In a series of 8-hydroxyquinoline-derived Mannich bases, the introduction of an additional aromatic moiety at the piperazine-nitrogen was found to restore toxicity and selectivity against cancer cells. nih.govacs.org Similarly, aromatic amide substitution at position 2 of the quinoline ring was shown to increase lipophilicity and antiviral activity. nih.gov

However, the position of the aromatic moiety is critical. Introducing an aromatic ring at the methylene (B1212753) bridging carbon of certain 8-hydroxyquinoline derivatives was found to diminish toxicity and selectivity. nih.govacs.orgresearchgate.net This detrimental effect was not easily explained by changes in calculated chemical properties, suggesting more complex interactions are at play. researchgate.net

In the context of antimalarial agents, 3-phenyl-4(1H)-quinolones, while less potent than their 3-alkyl and 3-alkenyl counterparts, provided a crucial starting point for further optimization. acs.org The addition of various phenyl moieties at the 3-position of a 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone scaffold led to compounds with low-nanomolar efficacy against multi-drug-resistant P. falciparum strains. acs.org The orientation of these aryl substituents relative to the quinolone plane, as determined by torsion angles, was found to be a significant factor. acs.org

Correlations between Structural Modifications and Enzyme Inhibition Profiles

Structural modifications to the this compound core can lead to significant changes in enzyme inhibition profiles. Quinolone derivatives are known to target various enzymes, including DNA gyrase, topoisomerase IV, and the cytochrome bc1 complex. researchgate.net

For instance, in the development of antimalarial agents targeting the cytochrome bc1 complex, modifications to the 6-chloro-7-methoxy-4(1H)-quinolone scaffold were crucial. acs.org The introduction of different phenyl moieties at the 3-position influenced the 50% effective concentration (EC50) against different P. falciparum strains. acs.org Some derivatives of 8-hydroxyquinoline have been identified as inhibitors of HIF prolylhydroxylase. nih.govresearchgate.net

Docking studies have been employed to understand how these structural changes affect enzyme binding. For example, docking analysis of adenine-modified quinolones in the Qo site of the cytochrome bc1 complex revealed the importance of a key hydrogen bonding interaction from the adenine (B156593) unit for target binding. researchgate.net In another study, molecular docking of 5,8-quinolinedione (B78156) derivatives with the NQO1 protein showed a strong correlation between the enzymatic conversion rate and the scoring value. mdpi.com

| Compound Series | Structural Modification | Target Enzyme | Effect on Inhibition | Reference |

| 4(1H)-Quinolones | 3-Phenyl moieties | P. falciparum cytochrome bc1 complex | Altered EC50 values | acs.org |

| 8-Hydroxyquinoline Derivatives | Branched aromatic substituents at R7 | HIF prolylhydroxylase | Enhanced activity | nih.govresearchgate.net |

| Adenine-modified quinolones | Adenine unit | Cytochrome bc1 complex (Qo site) | Key H-bonding interaction for binding | researchgate.net |

| 5,8-Quinolinedione Hybrids | Thymidine derivatives | NQO1 protein | Correlation between conversion rate and docking score | mdpi.com |

Effects of Substituents on Metal Chelation Properties

The ability of this compound derivatives, particularly those with a hydroxyl group at the 8-position, to chelate metal ions is a cornerstone of their biological activity. nih.gov Substituents on the quinoline ring can significantly modulate these metal chelation properties.

Electron-withdrawing substituents, such as a chloro group, can influence the pKa values of the donor atoms (the hydroxyl oxygen and the quinoline nitrogen), thereby affecting the stability of the metal complexes formed. acs.org For example, a chloro-substituent at the R5 position of 8-hydroxyquinoline decreases the pKa of both the hydroxyl group and the quinoline nitrogen. acs.org These changes in acid-base properties are directly linked to the metal-chelating ability and, consequently, the anticancer activity of these compounds. nih.govacs.org

The introduction of aromatic rings can also impact metal chelation by withdrawing electrons from the metal-binding donor atoms, leading to changes in their pKa values. acs.org Even subtle differences in metal chelation properties, influenced by various substituents, can significantly alter the biological activity of these compounds. acs.org The formation of stable chelate complexes with metal ions on a metal surface is also the proposed mechanism for the corrosion-inhibiting properties of some hydroxyquinolines. indexcopernicus.com

Synergistic Effects of Multiple Substituents

The combination of multiple substituents on the this compound scaffold can lead to synergistic effects, resulting in enhanced biological activity. In the development of antimalarial 4(1H)-quinolones, a 6-chloro-7-methoxy substituent pattern was found to have a synergistic effect on antimalarial activity. acs.org This combination also improved solubility and narrowed the resistance index in certain analogues. acs.org

In the context of antifungal agents, mixtures of 8-quinolinol and its 5- or 7-chloro, bromo, or iodo analogues exhibited synergistic toxicity against various fungi. fordham.edu This suggests that these different halogenated derivatives may have distinct, yet complementary, modes of action. fordham.edu Similarly, mixtures of 5- and 7-chloro-8-quinolinols were also found to be synergistic. fordham.edu

Applications of 6 Chloro 7 Quinolinol and Its Derivatives in Chemical Biology and Advanced Materials Research

Development of Related Quinolines as Molecular Probes for Biological Systems

Fluorescent molecular probes are invaluable tools for real-time visualization of biological processes. mdpi.commdpi.com The quinoline (B57606) core is a feature in some fluorescent probes due to its photophysical properties. rsc.org For instance, derivatives of 8-hydroxyquinoline (B1678124) are well-known for their ability to chelate metal ions, a property that has been harnessed to develop fluorescent sensors for biologically important metal ions like Al³⁺ and Zn²⁺. scispace.com The fluorescence of these complexes can be modulated by the binding event, providing a detectable signal.

Furthermore, quinoline derivatives have been incorporated into more complex probe designs. For example, quinazoline-based fluorescent probes have been developed for imaging α1-adrenergic receptors, demonstrating the utility of this class of heterocycles in creating tools for cellular imaging. nih.gov While no specific molecular probes based on the 6-Chloro-7-quinolinol scaffold are prominently reported, its structural similarity to other fluorescent quinolines suggests a theoretical potential for such applications, pending further research and development.

Integration of Related Quinolines into Functional Materials (e.g., Electrospun Fibers with Bioactive Properties)

Electrospinning is a versatile technique used to produce nanofibrous materials for a variety of applications, including drug delivery and bioactive wound dressings. sigmaaldrich.comresearchgate.net These materials offer a high surface-area-to-volume ratio, which is advantageous for releasing bioactive agents. sigmaaldrich.com

Research has demonstrated the successful incorporation of 8-hydroxyquinoline derivatives, such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), into electrospun polymer fibers. nih.govmdpi.commdpi.com These functionalized fibers exhibit significant antifungal and antibacterial properties. mdpi.commdpi.com For example, electrospun mats containing clioquinol (B1669181) have been developed as potential active dressings to protect grapevines from fungal diseases. researchgate.netnih.gov The bioactive quinoline derivative is released from the polymer matrix, providing localized protection. nih.gov

Although there are no specific reports on the integration of this compound into electrospun fibers, the established success with its isomers suggests that it could potentially be used to create bioactive materials if the compound itself is found to possess desirable biological activity.

Role of Related Quinolines as Intermediates in the Synthesis of Complex Molecules for Research Purposes

Quinolines are fundamental building blocks in organic synthesis. rsc.org The presence of chloro and hydroxyl substituents provides reactive handles for further chemical modifications, making them valuable intermediates. For example, chloroquinolines can undergo nucleophilic substitution reactions, while hydroxyquinolines can be subjected to reactions like etherification. smolecule.com

Various substituted quinolines serve as key intermediates in the synthesis of pharmaceuticals and complex research molecules. nih.govresearchgate.net For instance, the synthesis of pyranoquinolines has been achieved using 5-chloro-8-hydroxyquinoline (B194070) derivatives as starting materials. cdnsciencepub.com While the direct use of this compound as a synthetic intermediate is not well-documented in readily accessible literature, its structure logically presents it as a potential precursor for more complex, functionalized quinoline derivatives.

Future Research Directions and Emerging Opportunities for 6 Chloro 7 Quinolinol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and versatile synthetic routes is paramount for the future exploration of 6-chloro-7-quinolinol and its derivatives. While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, have been foundational, future research will likely focus on more sustainable and efficient methodologies. nih.gov

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions to build the quinoline core or to functionalize it at various positions. These methods offer a high degree of control and can facilitate the creation of diverse chemical libraries for biological screening. Furthermore, the use of mixed lithium-magnesium reagents has shown potential for the regioselective functionalization of chloroquinolines, a technique that could be adapted for this compound. durham.ac.uk

The exploration of "green chemistry" approaches, such as ultrasound-assisted synthesis, could also lead to more environmentally friendly and efficient production of this compound derivatives. tandfonline.com Ultrasound irradiation can accelerate reaction rates and improve yields, reducing the need for harsh reaction conditions. tandfonline.com Additionally, aza-Diels-Alder reactions present a powerful strategy for constructing the quinoline ring system and could be further optimized for the synthesis of chloro-substituted quinolines. rsc.org

Future synthetic efforts will likely focus on:

Developing stereoselective syntheses to access enantiomerically pure derivatives, which is crucial for understanding their specific interactions with biological targets.

Employing flow chemistry for the scalable and safe production of this compound and its analogs.

Utilizing multicomponent reactions to increase molecular complexity in a single step, thereby accelerating the drug discovery process.

Identification of Undiscovered Biological Targets and Pathways

While derivatives of this compound have been investigated for their antimalarial and anticancer activities, a vast landscape of potential biological targets remains unexplored. tandfonline.comnih.gov Future research should aim to systematically screen this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications.

Emerging areas of interest include:

Neurodegenerative Diseases: Given that some quinoline derivatives have shown neuroprotective properties, investigating the potential of this compound in models of Alzheimer's and Parkinson's diseases is a logical next step. researchgate.net

Infectious Diseases: Beyond malaria, the antibacterial and antiviral potential of this scaffold warrants further investigation against a broad spectrum of pathogens, including drug-resistant strains.

Inflammatory Disorders: The anti-inflammatory properties of related compounds suggest that this compound could be a valuable lead for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease. wikipedia.org

To achieve this, high-throughput screening (HTS) campaigns and phenotypic screening assays will be instrumental. These approaches can rapidly identify novel biological activities and provide insights into the underlying mechanisms of action.

Advanced Computational Design for Targeted Biological Activity

The integration of computational chemistry and molecular modeling is set to revolutionize the design of this compound derivatives with enhanced potency and selectivity. In silico techniques can guide the synthetic efforts by predicting the binding affinity of designed molecules to specific biological targets. researchgate.net

Key computational approaches that will drive future research include:

Structure-Based Drug Design (SBDD): By utilizing the three-dimensional structures of target proteins, researchers can design this compound analogs that fit precisely into the active site, leading to improved efficacy.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to identify the key chemical features required for biological activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how this compound derivatives interact with their biological targets, offering insights into the stability of the complex and the mechanism of inhibition. researchgate.net

These computational tools will enable the rational design of novel compounds with optimized pharmacokinetic and pharmacodynamic properties, reducing the time and cost associated with traditional drug discovery.

Investigation of Multi-target Activity and Polypharmacology

The concept of "one drug, one target" is increasingly being replaced by the understanding that compounds often interact with multiple targets within the body. This multi-target activity, or polypharmacology, can lead to enhanced therapeutic efficacy or unforeseen side effects. researchgate.net Future research on this compound should embrace this complexity and intentionally investigate its potential to modulate multiple biological pathways simultaneously.

This approach could be particularly beneficial in complex diseases such as cancer and neurodegenerative disorders, where multiple signaling pathways are often dysregulated. researchgate.net By designing this compound derivatives with specific multi-target profiles, it may be possible to develop more effective and robust therapies.

Development of this compound-based Research Tools and Reagents

Beyond its therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical probes and research reagents. These tools are essential for dissecting complex biological processes and validating novel drug targets. eubopen.org